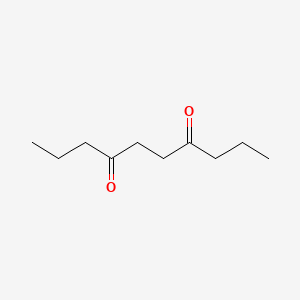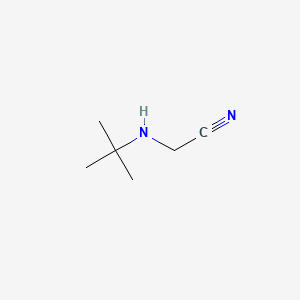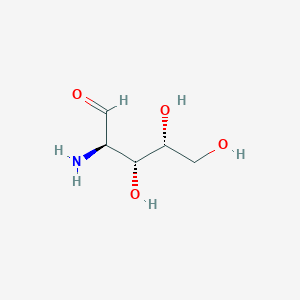![molecular formula C11H11N3O3 B3253783 N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide CAS No. 22706-08-7](/img/structure/B3253783.png)
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide
Overview
Description
“N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide” is a chemical compound with the molecular formula C11H11N3O3 . It is related to the class of compounds known as imidazolidine-2,4-diones . The imidazolidine-2,4-dione system is essentially planar .
Molecular Structure Analysis
The imidazolidine-2,4-dione system in “this compound” is essentially planar, as evidenced by NMR studies . The dihedral angle between the planes of the imidazolidine and phenyl rings is 23.3 (1) degrees, while the dihedral angle between the acetamide side chain and the imidazolidine ring is 60.7 (1) degrees .Scientific Research Applications
Advanced Oxidation Processes in Water Treatment
Advanced oxidation processes (AOPs) are a key area of research for the degradation of recalcitrant compounds like acetaminophen from aqueous media. Studies have shown the generation of various by-products during the AOPs, including acetamide. These processes are significant due to their potential in treating water and reducing the biotoxicity of pollutants. The degradation pathways and by-products, such as acetamide, have been thoroughly investigated to understand their environmental impacts and enhance the efficiency of water treatment technologies (Qutob et al., 2022).
Role in Drug Development and Evaluation
Research into novel compounds often explores their potential carcinogenicity. Studies have synthesized and evaluated thiophene analogues of known carcinogens, incorporating acetamide structures to assess their carcinogenic potential. This research is crucial for understanding the safety profiles of new drugs and their derivatives, including those related to acetamide structures (Ashby et al., 1978).
Antidepressant Research
The exploration of AMPA receptor agonists in depression treatment highlights the importance of acetamide derivatives in developing novel antidepressants. Such research underscores the potential for fast-acting and robust therapeutic effects in depression treatment, emphasizing the need for further investigation into acetamide-related compounds (Yang et al., 2012).
Medicinal Chemistry and Drug Discovery
The hydantoin scaffold, a core structure in many medicinal compounds, showcases the significance of acetamide derivatives in drug discovery. These derivatives exhibit a broad spectrum of biological activities, making them valuable for therapeutic applications. The synthesis and functionalization of hydantoin and its hybrids, involving acetamide derivatives, continue to be a vital research area in medicinal chemistry (Shaikh et al., 2023).
Environmental and Pharmacological Impacts
The environmental fate and pharmacological actions of acetamide, formamide, and their derivatives have been extensively reviewed, highlighting their commercial importance and the biological consequences of exposure. This research contributes to our understanding of the environmental and health impacts of these compounds, informing regulatory and safety measures (Kennedy, 2001).
Future Directions
The future directions for research on “N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide” could include further exploration of its synthesis, reactivity, and potential biological activities. This could involve the design of new derivatives of this compound that could be evaluated for their safety and efficacy .
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide are currently unknown. This compound is a relatively new entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, more information about the compound’s influence on various biochemical pathways will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will determine the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
As research progresses, we will gain a better understanding of these effects and how they contribute to the compound’s overall therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)12-8-4-2-7(3-5-8)9-10(16)14-11(17)13-9/h2-5,9H,1H3,(H,12,15)(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTQNQMNYWTMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Ar,5R,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B3253700.png)










![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)


